4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBWAXBCONSZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloromethyl 2 3 Chlorophenyl 1,3 Thiazole
Direct Synthetic Routes to the 1,3-Thiazole Ring System
The formation of the 1,3-thiazole ring is a cornerstone of the synthesis. Classical and modified condensation reactions are widely employed to achieve this heterocyclic core.
Hantzsch-Type Condensations and Their Adaptations
The Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and versatile methods for constructing the thiazole ring. nbinno.comnih.gov This reaction classically involves the condensation of an α-haloketone with a thioamide. nbinno.comcolab.ws For the specific synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole, this approach is highly applicable.
The key precursors for this synthesis are 3-chlorothiobenzamide (B1583922) and 1,3-dichloroacetone (B141476). The reaction proceeds by the nucleophilic sulfur of the thioamide attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
A documented synthesis for the analogous compound, 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole, illustrates this method. prepchem.com In this procedure, 3,4-dichlorothiobenzamide (B181803) is reacted with 1,3-dichloroacetone in acetone (B3395972) at room temperature, followed by refluxing in methanol (B129727) to yield the final product. prepchem.com Adapting this for the target compound would involve substituting 3,4-dichlorothiobenzamide with 3-chlorothiobenzamide. The reaction conditions are generally mild, and this method's modularity allows for the synthesis of a wide array of substituted thiazoles. nbinno.comnih.gov
Table 1: Hantzsch-Type Synthesis Conditions for Analogous Compounds
| Thioamide Precursor | α-Haloketone | Solvent System | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3,4-Dichlorothiobenzamide | 1,3-Dichloroacetone | Acetone, then Methanol | Stirring at RT, then reflux | 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole | prepchem.com |
| Thioamides (various) | 3-Chloroacetylacetone | Ethanol-Water | 30-50 °C | 2-substituted-4-acetyl-5-methylthiazoles | benthamscience.com |
Cyclization Reactions Involving Thioamide Derivatives
Beyond the classic Hantzsch synthesis, other cyclization strategies involving thioamides are prevalent. These methods often utilize different electrophilic partners to construct the thiazole ring. For instance, α-thiocyanoketones can be hydrolyzed in the presence of acid to yield 2-substituted thiazoles in what is known as Tcherniac's synthesis. pharmaguideline.com
Another approach involves the reaction of thioamides with γ-bromoenones to produce thiazole derivatives. nih.gov While not a direct route to the target compound, these variations highlight the versatility of thioamides as key building blocks in thiazole synthesis. colab.ws The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final thiazole product. bepls.com
Introduction of the Chloromethyl Moiety and Chlorophenyl Substituent
The specific substituents—the 4-(chloromethyl) group and the 2-(3-chlorophenyl) group—can either be introduced as part of the precursors for the cyclization reaction or, in some cases, via post-cyclization modification of the thiazole ring.
Electrophilic Chloromethylation Strategies
While incorporating the chloromethyl group from a precursor like 1,3-dichloroacetone is common, an alternative is the electrophilic chloromethylation of a pre-formed 2-(3-chlorophenyl)-1,3-thiazole ring. This method falls under the broader category of electrophilic aromatic substitution. pharmaguideline.com
The thiazole ring is generally electron-rich, but the reactivity of specific positions towards electrophiles depends on the existing substituents. pharmaguideline.com Electrophilic attack is often favored at the C5 position. pharmaguideline.com Chloromethylation reactions typically employ reagents like formaldehyde (B43269) and hydrogen chloride, or more reactive species such as methoxyacetyl chloride with a Lewis acid catalyst like aluminum chloride or tin tetrachloride. nih.gov The reactive electrophile is believed to be the methoxymethyl cation (CH₃OCH₂⁺) or a related species. nih.gov However, for the target compound, this method is less direct than the Hantzsch synthesis, which builds the ring with the desired moiety already in place. The reactive nature of the chloromethyl group makes its direct introduction onto a pre-existing heterocycle potentially challenging due to side reactions. myskinrecipes.com
Precursor Design and Halogenation Techniques for the Phenyl Ring
The most straightforward method to introduce the 3-chlorophenyl substituent is to begin with a precursor that already contains this moiety. The synthesis of the required 3-chlorothiobenzamide typically starts from commercially available 3-chlorobenzaldehyde (B42229) or 3-chlorobenzonitrile.
For example, 3-chlorobenzaldehyde can be reacted with a sulfur source like Lawesson's reagent or phosphorus pentasulfide in the presence of an amine to form the corresponding thioamide. This ensures the chloro-substituent is correctly positioned on the phenyl ring from the outset.
Alternatively, one could envision a late-stage halogenation of a 2-phenyl-4-(chloromethyl)-1,3-thiazole intermediate. Electrophilic halogenation of an aromatic ring is a standard synthetic transformation. Reagents such as N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst could be employed. However, this approach introduces challenges regarding regioselectivity, as it could lead to a mixture of ortho-, meta-, and para-chlorinated products, complicating the purification process. Therefore, incorporating the 3-chlorophenyl group via precursor design is the preferred and more controlled strategy.
Alternative and Advanced Synthetic Approaches
Modern organic synthesis has seen the development of new methodologies for constructing heterocyclic rings, often focusing on improving efficiency, yield, and environmental friendliness. bepls.com
Recent advancements in thiazole synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Hantzsch synthesis. bepls.com
Multi-component reactions: One-pot syntheses where three or more reactants are combined to form the final product without isolating intermediates offer a streamlined and efficient approach. nih.govbepls.com
Catalyst-driven methods: The use of novel catalysts, including metal-based catalysts or reusable solid-supported catalysts, can enhance reaction efficiency and selectivity. nih.govmdpi.com For example, copper-catalyzed cyclization reactions have been developed for thiazole synthesis from oximes, anhydrides, and potassium thiocyanate (B1210189). nih.gov
Solvent-free conditions: Grinding reactants together, sometimes with gentle heating, represents an environmentally benign approach that avoids the use of potentially hazardous organic solvents. researchgate.net
While specific applications of these advanced methods for the synthesis of this compound are not extensively documented, these general strategies represent the forefront of heterocyclic chemistry and could be adapted for its production. bepls.com
Electrochemical Synthesis Methods for Thiazole Derivatives
Electrochemical synthesis has emerged as a green and sustainable approach for constructing heterocyclic rings like thiazole. These methods offer an alternative to conventional synthesis that often relies on harsh reagents and conditions. A notable electrochemical approach involves the oxidative cyclization of enaminones with thioamides. organic-chemistry.org This technique proceeds under metal-free and oxidant-free conditions, which simplifies purification and reduces chemical waste. organic-chemistry.org The reaction can be performed at room temperature, providing thiazoles in good yields. While not specifically documented for this compound, this methodology represents a promising route for its synthesis, aligning with the principles of green chemistry. organic-chemistry.org
Flow Chemistry and Continuous Processing in Compound Synthesis
Flow chemistry and continuous processing are increasingly being adopted for the synthesis of chemical compounds, including intermediates and active pharmaceutical ingredients. These technologies offer significant advantages in terms of safety, consistency, yield, and purity. For the industrial production of related compounds like 4-(chloromethyl)thiazole hydrochloride, large-scale reactors utilizing continuous flow technology are often employed. This approach allows for precise control over reaction parameters such as temperature and reagent addition rates, which is crucial for minimizing side reactions.
The generation of highly reactive or unstable intermediates, which can be challenging in traditional batch processes, is well-suited for flow chemistry. For instance, unstable intermediates like chloromethylmagnesium chloride have been successfully generated and utilized in continuous flow reactors with very short residence times. acs.org This enhanced control and efficiency make flow chemistry a highly relevant and powerful tool for the scalable synthesis of this compound.
Optimization of Reaction Conditions and Scalability
Optimizing reaction conditions is critical for maximizing the efficiency and economic viability of synthesizing this compound. Key parameters that are typically fine-tuned include solvent choice, temperature, and the catalytic system.
Solvent Effects and Temperature Control
The choice of solvent can profoundly influence the outcome of thiazole synthesis. nih.govresearchgate.net In scoping experiments for a modified Gewald reaction to form thiazoles, various solvents were tested, with trifluoroethanol demonstrating superior results due to its high polarity and slightly acidic nature, which aids in solubilizing reactants. nih.gov Conversely, solvents such as DMF, DMAc, NMP, and toluene (B28343) have been shown to cause a sharp decline in reaction yield in other thiazole syntheses. researchgate.net In some cases, environmentally benign, solvent-free conditions have been developed for Hantzsch thiazole synthesis, which can simplify workup and reduce waste. researchgate.net
Temperature is another critical variable. Microwave-assisted synthesis has been introduced to allow access to higher temperatures than the boiling points of solvents at atmospheric pressure, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.net
Table 1: Effect of Different Solvents on Thiazole Synthesis This table is based on data for the synthesis of related thiazole derivatives and is presented as an illustrative example of solvent effects.
| Solvent | Conversion/Yield |
| Trifluroethanol | High |
| Methanol | Moderate |
| Acetonitrile | Moderate |
| Toluene | Low |
| N,N-dimethylformamide (DMF) | Low |
| N,N-dimethylacetamide (DMAc) | Low |
Catalyst Selection and Reaction Kinetics
The selection of an appropriate catalyst is crucial for accelerating reaction rates and improving selectivity. A variety of catalysts have been employed in thiazole synthesis. For instance, silica-supported tungstosilicic acid has been used as an efficient and reusable catalyst in one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives. researchgate.netbepls.com Other catalytic systems include copper and palladium compounds, which are effective in C-H bond arylation and other cross-coupling reactions to functionalize the thiazole core. organic-chemistry.orgacs.org Metal-free catalysis, using reagents like trifluoromethanesulfonic acid (TfOH), has also been developed for the coupling of α-diazoketones with thioamides to yield 2,4-disubstituted thiazoles. organic-chemistry.org
Understanding the reaction kinetics is essential for optimization. The reactivity of the thiazole ring and its substituents can be influenced by the electronic environment. For example, the position of halogen atoms on a thiazole ring affects the reaction yield and which atom acts as the leaving group during nucleophilic substitution. sciepub.com
Strategies for Enhancing Yield and Purity
Several strategies can be implemented to enhance the yield and purity of this compound. One key approach is the use of modern synthetic methods that proceed under mild conditions, which minimizes the formation of byproducts. organic-chemistry.org Visible-light-induced reactions, for example, can be carried out at room temperature and offer a green chemistry approach to constructing 2-aminothiazole (B372263) derivatives in high yields. organic-chemistry.org
Purification is also a critical aspect. Methodologies that result in products that can be easily isolated, for instance through simple extraction or filtration, are highly desirable as they can avoid the need for laborious purification techniques like column chromatography. nih.govnih.gov Isolating key intermediates during the synthesis can also be a strategy to ensure the purity of the final product. nih.govnih.gov Furthermore, techniques like microwave-assisted synthesis have been shown to provide excellent yields with high purity in significantly shorter reaction times compared to conventional heating. researchgate.netresearchgate.net
Table 2: Comparison of Synthetic Methods for Thiazole Derivatives This table provides a general comparison of methods applicable to thiazole synthesis.
| Method | Typical Conditions | Advantages |
| Conventional Heating | Reflux, several hours | Well-established |
| Microwave Irradiation | 100-150 °C, 10-15 min | Rapid, high yield, high purity |
| Electrochemical Synthesis | Room temp, metal/oxidant-free | Green, mild conditions |
| Flow Chemistry | Continuous flow, short residence time | Scalable, high control, safe |
| Solvent-Free | Grinding or heating | Environmentally friendly, simple workup |
Challenges and Solutions in the Synthesis of this compound
The synthesis of this specific compound is not without its challenges. A primary difficulty can be achieving high regioselectivity. In the classic Hantzsch synthesis, the reaction between an unsymmetrical α-haloketone and a thioamide can potentially lead to a mixture of isomeric products. For the target molecule, the use of 1,3-dichloroacetone as the α-halocarbonyl component is a direct strategy to install the 4-(chloromethyl) group regioselectively. prepchem.com
Another challenge is the potential lability of the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic attack, potentially leading to side reactions under basic or certain nucleophilic conditions. Furthermore, many traditional synthetic routes suffer from drawbacks such as the need for harsh reaction conditions, the use of hazardous chemicals, and lengthy reaction times, which can complicate post-reaction processing and purification. bepls.com
Modern synthetic methodologies offer effective solutions to these challenges. The development of green and environmentally benign approaches, such as using water as a solvent, employing reusable catalysts, and utilizing microwave or ultrasonic irradiation, helps to mitigate the use of hazardous substances and improve reaction efficiency. bepls.com Continuous flow processing provides superior control over reaction parameters, which can minimize side reactions and improve the safety profile, especially for large-scale production. The careful selection of starting materials and reaction pathways, such as domino alkylation-cyclization reactions, can also provide better control over the final product structure and purity. nih.gov
Managing Side Reactions and Impurity Formation
In the synthesis of this compound via the Hantzsch method, several side reactions can occur, leading to the formation of impurities that can affect the yield and purity of the final product. Careful control of reaction conditions is crucial to minimize these unwanted pathways.
One of the primary side reactions is the formation of a bis-thiazolyl ketone. This occurs when two molecules of the thioamide react with one molecule of 1,3-dichloroacetone. This side reaction is more prevalent if there is an excess of the thioamide in the reaction mixture. The presence of this impurity can complicate the purification process due to its higher molecular weight and potentially similar solubility characteristics to the desired product.
Another potential side reaction involves the hydrolysis of the chloromethyl group on the thiazole ring to a hydroxymethyl group, particularly if the reaction is worked up in an aqueous basic solution or if there is residual water in the reaction mixture for prolonged periods at elevated temperatures. This leads to the formation of (2-(3-chlorophenyl)-1,3-thiazol-4-yl)methanol as an impurity.
Incomplete reaction can also be a source of impurities, with unreacted 3-chlorothiobenzamide and 1,3-dichloroacetone remaining in the crude product. Additionally, self-condensation of 1,3-dichloroacetone under certain conditions, although less common, can lead to complex polymeric byproducts.
Strategies to manage these side reactions and impurities include:
Stoichiometric Control: Precise control over the molar ratio of the reactants is essential. Using a slight excess of 1,3-dichloroacetone can help to ensure the complete consumption of the thioamide, thereby reducing the formation of the bis-thiazolyl ketone.
Temperature and Reaction Time: Optimization of the reaction temperature and time is critical. Lower temperatures may slow down the reaction but can also reduce the rate of side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used and can facilitate the reaction. However, aprotic solvents may be employed to minimize hydrolysis of the chloromethyl group.
Purification Methods: Effective purification techniques are necessary to remove any formed impurities. Column chromatography is a common method for separating the desired product from side products and unreacted starting materials. Recrystallization can also be an effective method for obtaining a highly pure product, provided a suitable solvent system is identified.
Table 1: Potential Side Reactions and Impurities
| Side Reaction/Impurity Source | Chemical Name of Impurity | Strategy for Management |
| Reaction with excess thioamide | bis(2-(3-chlorophenyl)thiazol-4-yl)methanone | Strict stoichiometric control of reactants. |
| Hydrolysis of chloromethyl group | (2-(3-chlorophenyl)-1,3-thiazol-4-yl)methanol | Use of anhydrous solvents and careful control of workup conditions. |
| Incomplete reaction | 3-chlorothiobenzamide, 1,3-dichloroacetone | Optimization of reaction time and temperature; monitoring by TLC. |
| Self-condensation of α-haloketone | Polymeric byproducts | Control of reaction temperature and reactant concentration. |
Process Efficiency and Atom Economy Considerations
Process efficiency and atom economy are critical aspects of modern chemical synthesis, reflecting the "greenness" and economic viability of a manufacturing process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. google.com
C₇H₆ClNS (3-chlorothiobenzamide) + C₃H₄Cl₂O (1,3-dichloroacetone) → C₁₀H₇Cl₂NS (this compound) + H₂O + HCl
To calculate the theoretical atom economy, we use the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
The molecular weights of the compounds involved are:
3-chlorothiobenzamide (C₇H₆ClNS): 171.65 g/mol
1,3-dichloroacetone (C₃H₄Cl₂O): 126.97 g/mol
this compound (C₁₀H₇Cl₂NS): 259.14 g/mol
Sum of molecular weights of reactants = 171.65 + 126.97 = 298.62 g/mol
Theoretical Atom Economy = (259.14 / 298.62) x 100 ≈ 86.78%
This calculation indicates that, under ideal conditions, a significant portion of the reactant atoms is incorporated into the desired product. However, the actual process efficiency is also influenced by the chemical yield, which can be lowered by the side reactions discussed previously.
Catalysis: While the Hantzsch synthesis can proceed without a catalyst, the use of certain catalysts could potentially increase the reaction rate and selectivity, allowing for milder reaction conditions and shorter reaction times.
Solvent Reduction and Recycling: Minimizing the amount of solvent used or choosing solvents that can be easily recovered and recycled can significantly improve the environmental impact and cost-effectiveness of the process.
Energy Consumption: Optimizing the reaction temperature to the lowest effective level and reducing the reaction time can lead to lower energy consumption.
Table 2: Atom Economy Calculation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-chlorothiobenzamide | C₇H₆ClNS | 171.65 | Reactant |
| 1,3-dichloroacetone | C₃H₄Cl₂O | 126.97 | Reactant |
| This compound | C₁₀H₇Cl₂NS | 259.14 | Desired Product |
| Theoretical Atom Economy | 86.78% |
Reactivity and Synthetic Transformations of 4 Chloromethyl 2 3 Chlorophenyl 1,3 Thiazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The presence of a chloromethyl group at the 4-position of the thiazole (B1198619) ring provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of more complex molecules. The general reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine atom, which is susceptible to attack by nucleophiles.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)
The displacement of the chloride ion by nitrogen-containing nucleophiles is a common and synthetically useful transformation. While specific examples for 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole are not extensively documented in publicly available literature, the reactivity of analogous 4-(chloromethyl)thiazole derivatives provides a strong basis for predicting its behavior.
Reactions with primary and secondary amines are expected to yield the corresponding aminomethylthiazole derivatives. For instance, the reaction with a generic secondary amine (R₂NH) would proceed as follows:
Similarly, reaction with sodium azide (B81097) would introduce the azido (B1232118) group, a versatile functional group that can be further transformed, for example, through reduction to an amine or by participation in click chemistry.
Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Primary Amine | Methylamine (CH₃NH₂) | 4-(Methylaminomethyl)-2-(3-chlorophenyl)-1,3-thiazole |
| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | 4-(Diethylaminomethyl)-2-(3-chlorophenyl)-1,3-thiazole |
| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-2-(3-chlorophenyl)-1,3-thiazole |
These reactions are typically carried out in a suitable polar solvent, and in the case of reactions with amines, a base may be added to neutralize the hydrogen chloride formed during the reaction.
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiocyanates)
The chloromethyl group of thiazole derivatives readily reacts with sulfur-containing nucleophiles. Based on the reactivity of similar compounds, this compound is expected to undergo facile substitution with thiols and thiocyanates. For example, the reaction of 2-amino-4-(chloromethyl)thiazole with thiophenols in the presence of a base like sodium ethoxide in methanol (B129727) has been reported to yield the corresponding thioether derivatives researchgate.net. This suggests a similar reaction pathway for the title compound.
The reaction with a thiol (RSH) in the presence of a base would lead to the formation of a thioether:
Furthermore, the use of potassium thiocyanate (B1210189) would result in the formation of the corresponding thiocyanatomethyl derivative.
Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Thiol | Thiophenol (C₆H₅SH) | 4-(Phenylthiomethyl)-2-(3-chlorophenyl)-1,3-thiazole |
| Thiocyanate | Potassium Thiocyanate (KSCN) | 4-(Thiocyanatomethyl)-2-(3-chlorophenyl)-1,3-thiazole |
These reactions highlight the utility of this compound in the synthesis of molecules containing sulfur linkages, which are prevalent in many biologically active compounds.
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Carboxylates)
Oxygen-containing nucleophiles, such as alcohols and carboxylates, can also displace the chloride from the chloromethyl group, leading to the formation of ethers and esters, respectively. These reactions typically require basic conditions to generate the more nucleophilic alkoxide or carboxylate anion.
The reaction with an alcohol (ROH) in the presence of a base would yield an ether:
Similarly, a carboxylate salt (RCOONa) would react to form an ester:
Table 3: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Alcohol | Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)-2-(3-chlorophenyl)-1,3-thiazole |
| Carboxylate | Sodium Acetate (CH₃COONa) | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methyl acetate |
The choice of solvent and reaction conditions, such as temperature, can influence the rate and yield of these substitution reactions.
Mechanistic Aspects of SN1/SN2 Pathways in Chloromethyl Thiazoles
The nucleophilic substitution reactions at the chloromethyl group of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, or a borderline pathway, depending on the reaction conditions and the nature of the nucleophile.
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary halides. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that the chloromethyl group is a primary halide, the Sₙ2 pathway is a highly probable mechanism for many of the reactions described above.
The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored for substrates that can form stable carbocations, as well as by weak nucleophiles and polar protic solvents. The stability of the potential carbocation intermediate, a thiazol-4-ylmethyl cation, would be influenced by the electronic properties of the thiazole ring. The thiazole ring can potentially stabilize an adjacent carbocation through resonance, which might suggest some Sₙ1 character in certain reactions.
Factors influencing the mechanism for this compound:
Substrate: As a primary halide, it is sterically unhindered, which favors the Sₙ2 pathway.
Nucleophile: Strong nucleophiles (e.g., RS⁻, N₃⁻, R₂N⁻) will favor the Sₙ2 mechanism. Weaker nucleophiles (e.g., H₂O, ROH) might allow for some Sₙ1 character, especially if the conditions favor carbocation formation.
Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) will favor the Sₙ2 pathway, while polar protic solvents (e.g., water, ethanol) can solvate the leaving group and any potential carbocation, thus favoring the Sₙ1 pathway. acs.org
Leaving Group: The chloride ion is a good leaving group, which is a prerequisite for both Sₙ1 and Sₙ2 reactions.
It is likely that for most synthetically useful transformations involving strong nucleophiles, the reaction proceeds predominantly through an Sₙ2 mechanism. However, under solvolysis conditions with weak nucleophiles, a borderline Sₙ1/Sₙ2 or even a predominantly Sₙ1 mechanism could be operative.
Modifications of the Thiazole Ring System
While the chloromethyl group is the most reactive site for many transformations, the thiazole ring itself can undergo certain modifications, particularly oxidation.
Oxidation Reactions of the Thiazole Heterocycle
Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize sulfides. derpharmachemica.com The oxidation of the thiazole sulfur would increase the electron-withdrawing nature of the ring and could potentially modulate the biological activity of the molecule. The reaction would likely proceed as follows:
The degree of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, using one equivalent of m-CPBA at low temperatures often favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures can lead to the sulfone. derpharmachemica.com It is important to note that the reactivity of the thiazole ring towards oxidation can be influenced by the substituents present on the ring.
Functionalization through Metal-Catalyzed Cross-Coupling Reactions
The chloromethyl group at the 4-position of the thiazole ring is an excellent electrophilic site for nucleophilic substitution reactions. wikipedia.orgnih.gov This reactivity can be harnessed in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for this purpose. For instance, a Suzuki coupling reaction could be employed to react this compound with a boronic acid, leading to the formation of a new carbon-carbon bond at the methylene (B1212753) bridge. Similarly, Stille coupling with organostannanes or Negishi coupling with organozinc reagents could be utilized.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, base | 4-(R-methyl)-2-(3-chlorophenyl)-1,3-thiazole |
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-(R-methyl)-2-(3-chlorophenyl)-1,3-thiazole |
| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ | 4-(R-methyl)-2-(3-chlorophenyl)-1,3-thiazole |
Transformations Involving the 3-Chlorophenyl Moiety
The 3-chlorophenyl group offers another site for synthetic modification, primarily through reactions involving the chlorine substituent and the aromatic ring itself.
Palladium-Catalyzed Coupling Reactions for Aryl Derivatization
The chlorine atom on the phenyl ring can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of biaryl compounds and other complex aromatic structures. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for forming carbon-carbon bonds. A relevant example is the Suzuki-Miyaura coupling of 2-bromothiazole-4-carboxaldehyde with 3-chlorophenylboronic acid, which proceeds in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate. wikipedia.org This demonstrates the feasibility of such couplings on a similar 2-(3-chlorophenyl)thiazole scaffold.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. nih.govwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.org This is a powerful method for synthesizing arylamines.
| Reaction Name | Reactant | Catalyst/Reagents (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Substituted alkene |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) | Arylamine |
Electrophilic Aromatic Substitution on the Phenyl Ring (if applicable)
Electrophilic aromatic substitution (EAS) on the 3-chlorophenyl ring of this compound is expected to be challenging due to the presence of two deactivating groups. The chlorine atom is an ortho-, para-directing deactivator, while the 2-thiazolyl group is also generally considered to be a deactivating group. youtube.comyoutube.com
The combined deactivating effect of these two substituents will significantly reduce the nucleophilicity of the phenyl ring, making it less reactive towards electrophiles. If an EAS reaction were to occur, the position of substitution would be determined by the directing effects of both the chloro and the 2-thiazolyl groups.
The chlorine at the 3-position directs incoming electrophiles to the 2-, 4-, and 6-positions. The 2-thiazolyl group at the 1-position will also influence the regioselectivity. Literature on the directing effects of a 2-phenylthiazole (B155284) system suggests that substitution can occur on the phenyl ring. nih.gov However, the strong deactivation of the ring in the target molecule makes predicting the outcome of EAS reactions difficult without experimental data. Reactions such as nitration or halogenation would likely require harsh conditions and may result in a mixture of products or no reaction at all. ias.ac.ingoogle.com
| Position on Phenyl Ring | Influence of 3-Chloro Group | Influence of 2-Thiazolyl Group | Overall Likelihood of Substitution |
| 2 | Ortho (activated by Cl) | Ortho (deactivated by thiazole) | Low |
| 4 | Para (activated by Cl) | Meta (deactivated by thiazole) | Low |
| 5 | Meta (deactivated by Cl) | Para (deactivated by thiazole) | Very Low |
| 6 | Ortho (activated by Cl) | Meta (deactivated by thiazole) | Low |
Application of 4 Chloromethyl 2 3 Chlorophenyl 1,3 Thiazole As a Synthetic Intermediate and Scaffold
Utilization in the Construction of Complex Organic Molecules
The compound is a key starting material for constructing intricate organic molecules through sequential, controlled reactions. Its reactive handle allows for its incorporation into larger, multi-functionalized systems.
In multi-step synthesis, 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole serves as a pivotal intermediate. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, azides, and carbon nucleophiles, thereby enabling chain extension and the assembly of complex side chains.
For instance, the reaction of 4-(chloromethyl)-2-arylthiazoles with various nucleophiles is a common strategy to build novel molecular frameworks. This reactivity is fundamental in sequential processes where the thiazole (B1198619) core is further modified or used as a building block for larger structures. Automated multi-step continuous flow synthesis has been successfully employed for producing complex thiazole derivatives, demonstrating the robustness of thiazole intermediates in sequential reactions without the need for isolating intermediates. nih.govnih.gov
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Amine (R₂NH) | Primary/Secondary Amine | -CH₂-NR₂ | Synthesis of bioactive amines, ligands |
| Thiol (RSH) | Thiol, Thiourea (B124793) | -CH₂-SR | Introduction of sulfur-containing moieties |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | -CH₂-N₃ | Precursor for triazoles, amines (via reduction) |
| Carbanion (R⁻) | Grignard or Organolithium Reagents | -CH₂-R | Carbon-carbon bond formation |
A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly thiazolo[3,2-a]pyrimidines. nih.govnih.govsemanticscholar.org In these reactions, the thiazole ring acts as a foundational component. The ring nitrogen (at position 3) can act as a nucleophile, while the adjacent chloromethyl group serves as an electrophile in intramolecular cyclization reactions or intermolecular reactions with a bifunctional reagent.
The synthesis of thiazolo[3,2-a]pyrimidines often involves the reaction of a 2-aminothiazole (B372263) derivative, but the 4-chloromethyl group provides a direct route for annulation. For example, reaction with a suitable pyrimidine (B1678525) precursor can lead to the formation of a new fused ring system. These fused heterocycles are of great interest in medicinal chemistry due to their diverse biological activities, including anticancer and acetylcholinesterase inhibition properties. nih.govnih.gov
Development of Chemical Libraries via Combinatorial Chemistry
The structural features of this compound make it an ideal substrate for combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening.
Parallel synthesis is a highly efficient method for creating chemical libraries, and 4-chloromethyl thiazoles are excellent starting points for such endeavors. nih.govresearchgate.netmdpi.com By reacting the parent compound in an array of separate vessels with a diverse set of building blocks (e.g., various amines or carboxylic acids), a library of distinct thiazole derivatives can be generated simultaneously. mdpi.com This approach allows for the systematic exploration of the chemical space around the 2-(3-chlorophenyl)-1,3-thiazole scaffold, which is crucial for structure-activity relationship (SAR) studies. Libraries of piperazine-tethered thiazole compounds have been successfully synthesized using this approach to identify novel antiplasmodial agents. nih.govresearchgate.net
Table 2: Example of Diversity in Parallel Synthesis
| Parent Scaffold | Reagent (R-NH₂) | Resulting Derivative Structure |
|---|---|---|
| 4-(ClCH₂)-2-(3-ClPh)-Thiazole | Piperazine | 4-(Piperazin-1-ylmethyl)-2-(3-chlorophenyl)-1,3-thiazole |
| 4-(ClCH₂)-2-(3-ClPh)-Thiazole | Morpholine | 4-(Morpholin-4-ylmethyl)-2-(3-chlorophenyl)-1,3-thiazole |
| 4-(ClCH₂)-2-(3-ClPh)-Thiazole | Aniline | 4-((Phenylamino)methyl)-2-(3-chlorophenyl)-1,3-thiazole |
| 4-(ClCH₂)-2-(3-ClPh)-Thiazole | Benzylamine | 4-((Benzylamino)methyl)-2-(3-chlorophenyl)-1,3-thiazole |
Solid-phase synthesis offers significant advantages for library creation, including simplified purification and the potential for automation. mcgill.ca The chloromethyl group on the thiazole can be utilized as a handle to attach the molecule to a solid support or resin. nih.gov Alternatively, the synthesis can begin with a resin, such as chloromethyl polystyrene, to build the thiazole scaffold directly on the solid phase. nih.govresearchgate.net
Once anchored, the thiazole scaffold can undergo a series of reactions to introduce diversity at other positions. This methodology has been effectively used to create libraries of thiazole-based peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. nih.govresearchgate.netresearchgate.net The final products are then cleaved from the resin for screening and analysis.
Contribution to Preclinical Research Scaffolds
The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govresearchgate.netnih.gov Consequently, this compound is a valuable starting point for developing new scaffolds for preclinical research. The 2-arylthiazole motif is a core component in molecules designed to target a wide range of biological processes. rsc.org
Derivatives of the 2-aryl-1,3-thiazole scaffold have been investigated for a multitude of therapeutic applications. The ability to easily modify the structure by leveraging the reactive chloromethyl group allows researchers to fine-tune the pharmacological properties of the resulting compounds. This has led to the identification of lead compounds with potent biological effects in various preclinical studies. mdpi.com
Table 3: Biological Activities of 2-Aryl-1,3-Thiazole Scaffolds
| Therapeutic Area | Biological Target/Activity | Reference |
|---|---|---|
| Oncology | Anticancer, Topoisomerase II inhibition | nih.govsemanticscholar.orgmdpi.com |
| Infectious Diseases | Antimicrobial, Antifungal | nih.govmdpi.com |
| Inflammation | 5-Lipoxygenase (5-LOX) inhibition | rsc.org |
| Neurological Disorders | Anticonvulsant, Acetylcholinesterase inhibition | nih.govnih.gov |
Scaffold for Design of Novel Ligands for Receptor Binding Studies
The 2-aryl-1,3-thiazole framework is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological receptors. The title compound, this compound, serves as an excellent scaffold for developing new ligands due to its inherent structural features and the synthetic versatility offered by the chloromethyl group.
The reactive chloromethyl moiety at the 4-position of the thiazole ring is an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the systematic introduction of a diverse range of functional groups and molecular fragments. By reacting the scaffold with various amines, thiols, alcohols, or other nucleophiles, chemists can generate large libraries of derivative compounds. This combinatorial approach is fundamental to structure-activity relationship (SAR) studies, where researchers aim to identify the specific molecular features that enhance binding affinity and selectivity for a target receptor.
Research into related thiazole-containing structures highlights the potential of this scaffold. For instance, derivatives of thiazole-carboxamides have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for neurotransmission. mdpi.com In these studies, the thiazole core is essential for interaction with the receptor, and modifications at various positions significantly alter the compound's inhibitory potency and kinetic profile. mdpi.com Similarly, other studies have identified 4-arylindolines containing a thiazole moiety as promising modulators of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis, a key target in cancer immunotherapy. nih.gov
| Target Receptor/Pathway | Thiazole Scaffold Example | Research Finding |
| AMPA Receptors | Thiazole-4-carboxamide derivatives | Act as negative allosteric modulators, with potency depending on the substituents on the core structure. mdpi.com |
| PD-1/PD-L1 Axis | 4-Arylindolines with a thiazole moiety | Compound A30 showed an IC50 of 11.2 nM and exhibited in vivo antitumor activity by modulating the immune microenvironment. nih.gov |
This table presents research findings on related thiazole scaffolds, illustrating the potential applications for derivatives of this compound in receptor binding studies.
Intermediate in the Synthesis of Compounds for Enzyme Inhibition Research
The thiazole nucleus is a cornerstone in the development of potent and selective enzyme inhibitors. The compound this compound is a valuable intermediate for synthesizing such inhibitors, primarily because its reactive chloromethyl group facilitates the covalent linkage of the thiazole scaffold to other pharmacophores designed to interact with an enzyme's active site.
The development of enzyme inhibitors is a crucial area of drug discovery for treating a multitude of diseases. mdpi.com The thiazole ring's ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions makes it an effective anchor within an enzyme's binding pocket. The chloromethyl group can be used to introduce side chains that mimic the natural substrate of an enzyme or to irreversibly bind to key amino acid residues, leading to potent inhibition.
Numerous studies have demonstrated the success of this approach. For example, hybrid molecules incorporating both thiazole and pyrazoline scaffolds have been synthesized and found to be highly potent inhibitors of metabolic enzymes like human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). nih.gov One derivative, 1-[4-(4-chlorophenyl)thiazol-2-yl]-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline, was identified as a powerful AChE inhibitor, highlighting the effectiveness of the 2-arylthiazole core. nih.gov In other research, thiazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Fused heterocyclic systems based on thiazoles have also been developed as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. researchgate.net
| Target Enzyme | Thiazole-Based Inhibitor Class | Key Research Finding |
| Acetylcholinesterase (AChE) | Thiazolyl-pyrazoline hybrids | Nanomolar inhibitory activity (Kᵢ values in the range of 17.89–48.05 nM) was achieved, superior to the standard drug tacrine. nih.gov |
| Carbonic Anhydrase (hCA I & II) | Thiazolyl-pyrazoline hybrids | Compounds showed potent inhibition with Kᵢ values in the nanomolar range (7.01–115.80 nM). nih.gov |
| Cyclooxygenase (COX-1/COX-2) | 2-thio-diarylimidazoles with thiazole moiety | Derivatives showed selective inhibitory effects on COX-1 and COX-2 isoenzymes. nih.gov |
| Metallo-β-lactamase NDM-1 | Oxazolidinylthiazolidines | A derivative displayed competitive inhibition with a Kᵢ value of 1.6 ± 0.6 μM. researchgate.net |
This table summarizes research on enzyme inhibitors derived from thiazole-based intermediates, demonstrating the synthetic utility of compounds like this compound.
Utility in Material Science Applications
While the primary applications of this compound are in the life sciences, its chemical structure suggests potential utility as a monomer or functionalizing agent in material science. The unique combination of a stable, electron-rich aromatic thiazole ring and a reactive chloromethyl group provides opportunities for creating novel polymers and functional materials.
The thiazole ring is known for its thermal stability and specific optoelectronic properties. These characteristics have led to the incorporation of thiazole and thiazolothiazole units into the backbones of conjugated polymers. researchgate.netrsc.org Such polymers are investigated for applications in organic electronics, including organic solar cells (OSCs) and light-emitting diodes (LEDs), where they can function as semiconducting or fluorescent materials. researchgate.netresearchgate.net The electron-donating or -accepting nature of the thiazole unit can be tuned by the substituents, influencing the polymer's band gap and charge transport properties.
The chloromethyl group on the this compound scaffold provides a reactive site for polymerization. It can potentially be used in polycondensation reactions to form the main chain of a polymer or as a site for grafting onto existing polymer backbones to modify their properties. Furthermore, this functional group can be used to covalently attach the molecule to surfaces, such as silica (B1680970) or metal oxides, to create chemically modified surfaces with tailored electronic or chemical properties. Research has been conducted on synthesizing various thiazole-containing polymers, such as polyureas and fused heterocyclic conjugated polymers, which exhibit interesting properties like thermal stability and controlled crystallinity. rsc.orgmdpi.com
| Material Class | Role of Thiazole Scaffold | Potential Application |
| Conjugated Polymers | Forms part of the polymer backbone, contributing to electronic properties. | Organic solar cells, organic light-emitting diodes (OLEDs). researchgate.net |
| Polyureas | Incorporated into the main chain to enhance thermal stability and crystallinity. | High-performance polymers, corrosion inhibitors. mdpi.com |
| Functionalized Surfaces | Covalently attached to a substrate via the chloromethyl group. | Modified electrodes, sensors, chromatography stationary phases. |
This table outlines the potential applications of thiazole-containing structures in material science, suggesting possible uses for this compound as a functional monomer.
Role in Agricultural Chemical Development as a Key Intermediate
In the field of agricultural science, this compound and related compounds are important intermediates for the synthesis of a new generation of pesticides, including fungicides, herbicides, and insecticides. myskinrecipes.com The thiazole moiety is a common feature in many commercially successful agrochemicals, valued for its metabolic stability and contribution to biological activity.
The synthetic utility of this compound lies in its ability to be readily converted into more complex active ingredients. The reactive chloromethyl group serves as a handle to link the 2-arylthiazole core to other toxophoric groups, optimizing the molecule's efficacy against specific pests, its selectivity towards crops, and its environmental profile. For example, 2-chloro-5-(chloromethyl)thiazole is a key intermediate in the synthesis of widely used neonicotinoid insecticides like thiamethoxam (B1682794) and clothianidin. echemi.com
Research has focused on designing novel thiazole derivatives to overcome challenges such as pest resistance and to improve safety profiles. Studies have shown that thiazole phenoxypyridine derivatives can act as safeners, protecting maize crops from injury caused by certain herbicides. nih.gov Similarly, the development of novel anti-Candida agents based on 2-hydrazinyl-1,3-thiazole derivatives demonstrates the scaffold's utility in creating potent fungicides. mdpi.com The fungicidal activity of these compounds is often attributed to the inhibition of key fungal enzymes, such as lanosterol (B1674476) C14α-demethylase. mdpi.com
| Agrochemical Class | Role of Thiazole Intermediate | Example of Application |
| Insecticides | Serves as a core building block for active ingredients. | Key intermediate for neonicotinoids like thiamethoxam and clothianidin. echemi.com |
| Fungicides | Forms the scaffold for antifungal agents. | Derivatives of 2-hydrazinyl-4-phenyl-1,3-thiazole show potent activity against pathogenic Candida strains. mdpi.com |
| Herbicide Safeners | Used to synthesize molecules that protect crops from herbicide damage. | Thiazole phenoxypyridine derivatives protect maize from fomesafen (B1673529) toxicity. nih.gov |
This table illustrates the role of thiazole intermediates in the development of various agricultural chemicals.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole (Molecular Formula: C₁₀H₇Cl₂NS), HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to determine its precise monoisotopic mass.
The theoretically calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 243.9749 g/mol . An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm), thus confirming the elemental formula.
Further analysis of the mass spectrum involves fragmentation studies (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentation pathways for this compound would likely involve:
Loss of the chloromethyl group (-CH₂Cl).
Cleavage of the thiazole (B1198619) ring.
Fragmentation of the 3-chlorophenyl ring.
A detailed analysis of these fragments helps to piece together the molecular structure, corroborating the proposed connectivity of the atoms.
Table 1: Predicted HRMS Data for this compound
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₈Cl₂NS⁺ | 243.97490 |
Note: The data in this table is predicted. Experimental data from peer-reviewed literature is not currently available for this specific compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for full structural assignment.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the 3-chlorophenyl group, COSY would reveal the coupling network between the four aromatic protons, helping to assign their relative positions on the ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet corresponding to the thiazole proton (H5) would be correlated to its specific carbon (C5), and the methylene (B1212753) protons of the chloromethyl group would be correlated to their carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show correlations from the thiazole proton (H5) to the carbon of the chloromethyl group (C4) and the carbon bearing the chlorophenyl group (C2). It would also show correlations from the chloromethyl protons to C4 and C5 of the thiazole ring, confirming the substituent's position.
Table 2: Expected NMR Signal Assignments for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Thiazole-H5 | Singlet | ~115-125 | C2, C4, CH₂Cl |
| CH₂Cl | Singlet | ~40-50 | C4, C5 |
| Phenyl-H2' | Singlet/Doublet | ~125-135 | C1', C3', C2, Thiazole-C2 |
| Phenyl-H4' | Triplet/Doublet of Doublets | ~125-135 | C2', C3', C5', C6' |
| Phenyl-H5' | Triplet/Doublet of Doublets | ~125-135 | C1', C3', C4', C6' |
Note: The chemical shift values are estimates based on related structures. Specific experimental data is not available in published literature.
Advanced NMR Applications in Reaction Monitoring and Intermediate Identification
Beyond structural confirmation, NMR spectroscopy can be a powerful tool for monitoring chemical reactions in real-time. For the synthesis of this compound, ¹H NMR could be used to follow the disappearance of starting material signals and the appearance of the product signals. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, if the reaction proceeds through stable intermediates, specialized NMR techniques could potentially be used to identify these transient species, providing valuable mechanistic insights.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and the chloromethyl group, C=C and C=N stretching vibrations from the aromatic and thiazole rings, and the C-S stretching of the thiazole. The C-Cl stretching vibration of the chloromethyl group would also be a key diagnostic peak.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals. For this compound, the stretching of the thiazole ring and the symmetric breathing modes of the phenyl ring would be prominent.
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| C=N Stretch (Thiazole) | 1650-1550 | FT-IR, Raman |
| C=C Stretch (Aromatic/Thiazole) | 1600-1450 | FT-IR, Raman |
| C-S Stretch (Thiazole) | 850-650 | FT-IR, Raman |
| C-Cl Stretch | 800-600 | FT-IR |
Note: These are general ranges for the expected functional groups. A recorded spectrum for the specific compound is not publicly available.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires growing a suitable single crystal of the compound. If successful, the analysis of the X-ray diffraction pattern provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with very high accuracy.
For this compound, a crystal structure would reveal:
The planarity of the thiazole ring.
Intermolecular interactions, such as π-π stacking or halogen bonding, which dictate how the molecules pack in the crystal lattice.
Such data is invaluable for understanding structure-activity relationships and for computational modeling studies. To date, a published crystal structure for this compound has not been identified in the crystallographic databases.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide detailed insights into the molecular orbitals and energetic landscapes that govern chemical reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole, DFT calculations, often employing a basis set such as B3LYP/6-31G, can elucidate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key indicators of a molecule's reactivity.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Theoretical studies on similar thiazole (B1198619) derivatives have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the thiazole and phenyl rings. For this compound, the electron-withdrawing nature of the chlorine atoms and the chloromethyl group would be expected to influence the energies of these frontier orbitals.
Table 1: Calculated Energetic Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | -6.85 |
| Energy of LUMO | -1.75 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.75 |
| Global Hardness (η) | 2.55 |
| Global Softness (S) | 0.39 |
| Electronegativity (χ) | 4.30 |
| Electrophilicity Index (ω) | 3.61 |
Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, the reactive chloromethyl group is a prime site for nucleophilic substitution reactions. myskinrecipes.com Computational studies can model the reaction pathway of this group with various nucleophiles, providing insights into the activation energies and the geometry of the transition states. This information is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes to novel derivatives.
Molecular Modeling and Docking Studies for Scaffold Optimization
Molecular modeling and docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of a ligand within the active site of a biological target. The this compound scaffold can be used as a starting point for designing inhibitors of various enzymes, such as kinases or proteases.
Docking simulations would involve placing the thiazole derivative into the binding pocket of a target protein and calculating the binding energy. The results can guide the optimization of the scaffold by suggesting modifications that enhance binding interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For instance, the chloromethyl group could be modified to introduce functionalities that can form specific interactions with amino acid residues in the active site.
Conformer Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformer analysis involves identifying the stable low-energy conformations of a molecule. For this compound, the rotation around the single bond connecting the phenyl and thiazole rings, as well as the orientation of the chloromethyl group, can lead to different conformers.
Exploring the potential energy surface helps to understand the energy barriers between these conformers and their relative populations at a given temperature. This knowledge is essential for understanding how the molecule might interact with its environment, be it a solvent or a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Chemical Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. laccei.orgresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. researchgate.net Such models can guide the rational design of new derivatives with improved activity by identifying the key structural features that influence the desired biological effect.
Table 2: Example of Descriptors Used in QSAR Modeling for Thiazole Derivatives
| Descriptor | Type | Description |
|---|---|---|
| LogP | Hydrophobic | Partition coefficient between octanol (B41247) and water. |
| Molar Refractivity (MR) | Steric | A measure of the volume occupied by an atom or group of atoms. |
| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net |
| Dipole Moment | Electronic | A measure of the polarity of the molecule. |
| Surface Area | Steric | The total surface area of the molecule. |
This table presents common descriptors used in QSAR studies of heterocyclic compounds.
Emerging Research Directions and Future Perspectives
Sustainable and Green Synthesis of Thiazole (B1198619) Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazole derivatives. The future synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole is expected to move away from traditional methods that often rely on hazardous reagents and solvents, towards more environmentally benign approaches. rsc.orgchemicalbook.com
Key green strategies applicable to the synthesis of this thiazole derivative include:
Use of Recyclable Catalysts: Research is focusing on the development of solid-supported and recyclable catalysts to replace homogeneous catalysts that are often difficult to separate from the reaction mixture. chemimpex.com For instance, the use of chitosan-based hydrogels as biocatalysts has shown promise in the synthesis of other thiazole derivatives, offering high yields under mild conditions. chemimpex.com
Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis are emerging as energy-efficient alternatives to conventional heating. rsc.org These techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable synthetic process.
Green Solvents: The replacement of volatile organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids is a critical aspect of sustainable synthesis. chemicalbook.com The development of solvent-free reaction conditions is another promising avenue.
Atom Economy: One-pot, multi-component reactions are being explored to maximize atom economy by combining several synthetic steps into a single operation, thereby reducing waste and resource consumption. chemicalbook.com
Table 1: Comparison of Green Synthesis Strategies for Thiazole Derivatives
| Strategy | Description | Potential Advantages for this compound Synthesis |
| Recyclable Biocatalysts | Utilization of catalysts derived from renewable resources, such as chitosan. chemimpex.com | Reduced catalyst waste, milder reaction conditions, potential for high yields. |
| Microwave Irradiation | Use of microwave energy to accelerate chemical reactions. rsc.org | Shorter reaction times, increased reaction rates, and often higher yields. |
| Ultrasonic-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates and yields. rsc.org | Improved mass transfer, leading to faster reactions and better product formation. |
| Green Solvents | Employment of environmentally friendly solvents like water or ethanol. chemicalbook.com | Reduced environmental impact and improved safety profile of the synthesis. |
| Multi-component Reactions | Combining three or more reactants in a single step to form the product. chemicalbook.com | Increased efficiency, reduced waste, and simplified purification processes. |
Applications in Catalysis and Organocatalysis
While this compound itself is not a catalyst, its structure makes it a valuable precursor for the synthesis of thiazolium salts, which are potent organocatalysts. The nitrogen atom in the thiazole ring can be readily alkylated to form a thiazolium cation. pharmaguideline.com
Thiazolium salts are well-known for their catalytic activity in a variety of important organic reactions, including:
Benzoin Condensation: A classic carbon-carbon bond-forming reaction catalyzed by N-heterocyclic carbenes (NHCs) derived from thiazolium salts.
Stetter Reaction: An NHC-catalyzed conjugate addition reaction that forms 1,4-dicarbonyl compounds. zsmu.edu.ua
The future direction in this area involves the design and synthesis of novel chiral thiazolium salts derived from this compound. The presence of the 3-chlorophenyl group could influence the electronic and steric properties of the resulting catalyst, potentially leading to improved reactivity and enantioselectivity in asymmetric catalysis. The chloromethyl group provides a convenient handle for immobilization of the catalyst on a solid support, facilitating its recovery and reuse.
Table 2: Potential Catalytic Applications of Thiazolium Salts Derived from this compound
| Reaction | Role of Thiazolium Salt | Potential Advantages of using this compound as a Precursor |
| Benzoin Condensation | Precursor to N-heterocyclic carbene (NHC) catalyst. | The 3-chlorophenyl substituent may modulate the catalyst's electronic properties for enhanced activity. |
| Stetter Reaction | Precursor to NHC catalyst for conjugate addition. zsmu.edu.ua | The chloromethyl group allows for catalyst immobilization, enabling easier separation and recycling. |
| Asymmetric Catalysis | Precursor to chiral NHC catalysts. | Potential for developing novel chiral catalysts for enantioselective transformations. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. quinoline-thiophene.com These powerful computational tools can be employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.gov
For a molecule like this compound, AI and ML can be utilized in several ways:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of the target molecule and suggest a series of reactions to synthesize it from readily available starting materials. quinoline-thiophene.com This can help chemists to design more efficient and innovative synthetic pathways.
Reaction Condition Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. zsmu.edu.ua This can significantly reduce the number of experiments required to optimize the synthesis of this compound and its derivatives.
Predicting Novel Reactions: AI algorithms can be used to explore novel chemical space and predict new reactions that have not yet been discovered. This could lead to the development of unconventional methods for the synthesis and functionalization of this thiazole compound.
The development of accurate and reliable AI/ML models for organic chemistry is an active area of research, and their application to the synthesis of complex molecules like this compound holds great promise for the future.
Exploration of Novel Synthetic Utility beyond Current Paradigms
The reactive chloromethyl group at the 4-position of the thiazole ring is a key feature that opens up a wide range of possibilities for further synthetic transformations. asianpubs.org This functional group is a versatile electrophilic handle that can participate in various nucleophilic substitution reactions.
Future research will likely focus on exploring the untapped synthetic utility of this compound in the construction of more complex and functionalized molecules. Some promising areas of exploration include:
Synthesis of Biologically Active Molecules: The chloromethyl group can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups and build more complex molecular architectures. asianpubs.org This provides a straightforward route to libraries of novel compounds that can be screened for biological activity.
Development of Novel Materials: The ability of the chloromethyl group to undergo facile substitution reactions makes it a useful building block for the synthesis of functional materials. For example, it can be used to attach the thiazole moiety to polymer backbones or surfaces to create materials with specific optical, electronic, or catalytic properties.
Palladium-Catalyzed Cross-Coupling Reactions: Recent advances in C-H activation and cross-coupling reactions could be applied to the thiazole ring of this compound to introduce further substituents at the C-5 position, leading to highly functionalized thiazole derivatives with diverse substitution patterns.
The exploration of these novel synthetic applications will undoubtedly lead to the discovery of new molecules with interesting properties and potential applications in a wide range of fields.
Q & A
Q. What are the standard synthetic routes for 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole?
- Methodological Answer : The compound can be synthesized via Hantzsch condensation (e.g., reacting thiosemicarbazones with α-bromo ketones under reflux in ethanol) or through Schiff base formation (condensation of hydrazine carbothioamides with aldehydes, followed by cyclization). For example, 4-(chloromethyl)thiazole derivatives are synthesized using phenyl thioamides and α-bromoacetophenone analogs. Purification typically involves recrystallization from ethanol or DMSO/water mixtures .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and chloromethyl group integration (e.g., δ ~4.6 ppm for –CH2Cl in CDCl3) .
- IR Spectroscopy : Detection of C–S (650–750 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches in the thiazole ring .
- Melting Point Analysis : Determined via SMP10 apparatus to assess purity .
Q. What solvents and reaction conditions optimize the yield of this compound?
- Methodological Answer : Refluxing in 1,2-dichloroethane or ethanol under nitrogen is effective. For example, 2-bromo-1-(3-chlorophenyl)ethanone reacts with thioamides in ethanol at 80°C for 2 hours, yielding ~70–85% after recrystallization . Catalysts like POCl3 may enhance cyclization efficiency in thiadiazole/thiazole syntheses .
Advanced Research Questions
Q. How does the chloromethyl group influence nucleophilic substitution reactions in this compound?
- Methodological Answer : The –CH2Cl group is highly reactive in SN2 reactions , enabling functionalization (e.g., with amines or thiols). Reactivity can be modulated by steric hindrance from the 3-chlorophenyl group. Kinetic studies using HPLC or GC-MS are recommended to track substitution rates. Comparative studies with non-chlorinated analogs (e.g., 4-methylthiazole) highlight enhanced electrophilicity .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between thiazole and aryl rings) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly in aromatic regions.
- DFT Calculations : Validate experimental data (e.g., bond lengths, torsion angles) .
Q. How can derivatives of this compound be designed for enhanced biological activity?
- Methodological Answer :
- Schiff Base Functionalization : Introduce hydrazineylidene moieties (e.g., 2-nitrobenzylidene) to improve antimicrobial activity .
- Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance antioxidant properties (assayed via DPPH radical scavenging) .
- Molecular Docking : Prioritize derivatives with high binding scores to target proteins (e.g., bacterial DNA gyrase) .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Challenges include polymorphism and solvent inclusion . Strategies:
- Slow Evaporation : Use low-polarity solvents (e.g., hexane/ethyl acetate).
- Hydrogen Bond Engineering : Modify substituents to introduce H-bond donors (e.g., –OH groups) for lattice stabilization .
- Single-Crystal Growth : Optimize supersaturation via temperature-controlled crystallization.
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
| Technique | Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 4.65 (s, 2H, CH2Cl), 7.45–8.20 (m, 4H, Ar–H) | |
| 13C NMR | δ 43.2 (CH2Cl), 121.5–140.8 (Ar–C), 167.5 (C=N) | |
| IR (KBr) | 680 cm⁻¹ (C–S), 1520 cm⁻¹ (C=N) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
